molecular formula C17H11ClF2N2O2 B2850748 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 946316-17-2

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2850748
CAS No.: 946316-17-2
M. Wt: 348.73
InChI Key: SJYMNYZHFVDYDX-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core, which is a privileged structure in medicinal chemistry. The molecule is engineered with a 4-chlorophenyl substitution at the 5-position of the oxazole ring and an acetamide linker connected to a 2,4-difluorophenyl amine group. Oxazole derivatives are extensively investigated in scientific research for their diverse biological activities. Literature indicates that compounds bearing the oxazole scaffold demonstrate significant antimicrobial, anticancer, and anti-inflammatory properties . The specific arrangement of substituents on this molecule—including the chlorophenyl, difluorophenyl, and the acetamide bridge—suggests potential for interaction with various biological targets. Similar acetamide-linked structures are commonly explored in pharmacological research . This product is provided for research and development purposes in a laboratory setting. It is intended for use by qualified researchers only. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-15-6-5-12(19)7-14(15)20/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYMNYZHFVDYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of Acetamide Linkage: The acetamide linkage is formed by reacting the isoxazole derivative with an appropriate acylating agent.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide linkage or the isoxazole ring.

    Reduction: Reduction reactions can occur at the chlorophenyl or difluorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

  • Structure : Lacks the oxazole ring; instead, a simple acetamide links 4-chlorophenyl and 3,4-difluorophenyl groups.
  • Key Differences :
    • Reduced rigidity due to the absence of the oxazole heterocycle.
    • Dihedral angle between aromatic rings is 65.2°, affecting molecular packing and crystallinity .
    • Lower molecular weight (283.69 g/mol) compared to the target compound.
  • Biological Relevance : Similar compounds are studied for penicillin-like structural motifs and coordination chemistry .

2-[[5-(3-Chlorophenyl)-4-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(3,4-Difluorophenyl)acetamide

  • Structure : Replaces oxazole with a 1,2,4-triazole ring and includes a thioether linkage.
  • Key Differences :
    • Triazole rings offer additional nitrogen atoms for hydrogen bonding but increase steric bulk.
    • Sulfur in the thioether may reduce metabolic stability compared to the oxazole’s oxygen .
    • Higher molecular weight (449.3 g/mol) due to the triazole and dual chlorophenyl groups.
  • Activity : Triazole derivatives often exhibit enhanced enzyme inhibition due to metal coordination .

2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide

  • Structure : Shares the N-(3,4-difluorophenyl) group but includes a triazole with 4-methylphenyl substitution.
  • Synthetic Notes: Thioether-containing compounds often require oxidative steps, complicating synthesis .

2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methyl-1,2-Oxazol-3-yl)acetamide

  • Structure: Features an oxadiazolidinone ring instead of oxazole.
  • Key Differences: Oxadiazolidinone’s electron-deficient nature may enhance interactions with electron-rich biological targets. Methyl substitution on oxazole reduces lipophilicity compared to the target’s 4-chlorophenyl group .
  • Applications: Oxadiazolidinones are explored for antimicrobial and anti-inflammatory activity .

N-(2,4-Difluorophenyl)-2-(2-Methoxy-4-Methylphenoxy)acetamide

  • Structure: Uses a phenoxy group instead of oxazole.
  • Key Differences: Phenoxy’s flexibility may reduce target specificity compared to the rigid oxazole.
  • Pharmacokinetics: Phenoxy derivatives often exhibit shorter half-lives due to esterase susceptibility .

Research Implications

The 2,4-difluorophenyl group enhances metabolic stability compared to non-fluorinated derivatives. Future studies should explore its pharmacokinetic profile and activity in enzyme inhibition assays, leveraging structural insights from analogs .

Biological Activity

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest various applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[5(4chlorophenyl)1,2oxazol3yl]N(2,4difluorophenyl)acetamide\text{IUPAC Name }this compound

Molecular Formula : C17_{17}H14_{14}ClF2_{2}N2_{2}O2_{2}

Molecular Weight : 348.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may bind to various enzymes or receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, such as the inhibition of inflammatory pathways or microbial growth.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl and difluorophenyl groups enhances the compound's ability to interact with microbial targets. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are mediated through pathways involving nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation regulation.

Research Findings

Study Findings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 12 µg/mL.
Study 2 Showed significant reduction in nitric oxide production in LPS-stimulated microglial cells, indicating potential neuroprotective effects.
Study 3 Investigated the compound's role in inhibiting COX-2 expression in various cancer cell lines, suggesting anticancer potential.

Case Studies

  • Neuroinflammation Model :
    In a study involving lipopolysaccharide (LPS)-induced neuroinflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation.
  • Cancer Cell Lines :
    The compound was tested against several cancer cell lines where it exhibited selective cytotoxicity. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide?

  • Methodology : The compound can be synthesized via a carbodiimide-mediated coupling reaction. A validated approach involves reacting 4-chlorophenylacetic acid with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane at 273 K, with triethylamine as a base. Post-reaction, purification is achieved via extraction and slow evaporation of a dichloromethane/ethyl acetate mixture to yield single crystals .
  • Key Conditions :

  • Temperature: 273 K to minimize side reactions.
  • Solvents: Dichloromethane for reaction; ethyl acetate for crystallization.
  • Catalysts: EDC·HCl and triethylamine for efficient amide bond formation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments and substituent positions (e.g., aromatic protons, acetamide methylene).
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups), and hydrogen-bonding networks (N–H⋯O interactions along the [100] axis) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodology :

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) due to the compound’s halogen-substituted aromatic rings, which enhance membrane interaction .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How do crystallographic data inform intermolecular interactions and stability?

  • Methodology :

  • Hydrogen-Bond Analysis : Identify N–H⋯O bonds (e.g., 2.86 Å in the title compound) that stabilize crystal packing.

  • Dihedral Angle Measurements : A 65.2° angle between aromatic rings suggests steric hindrance, influencing solubility and bioavailability .

  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency.

    • Data Table :
Interaction TypeDistance (Å)Angle (°)Role in Stability
N–H⋯O2.86168Chain formation
C–H⋯O3.21145Lateral stacking

Q. How can discrepancies between computational bioactivity predictions and experimental results be resolved?

  • Methodology :

  • Solvation Effects : Adjust docking models to account for solvent interactions (e.g., water molecules disrupting hydrogen bonds predicted in silico).
  • Conformational Flexibility : Use molecular dynamics simulations to assess rotational barriers of the oxazole and acetamide groups, which may limit binding pocket access .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess halogen effects on bioactivity .

  • Pharmacophore Mapping : Use X-ray data to identify critical hydrogen-bond acceptors (e.g., oxazole oxygen) and hydrophobic regions (chlorophenyl group) .

  • Biological Profiling : Compare IC₅₀ values across analogs to establish substituent tolerance thresholds .

    • SAR Design Table :
Modification SiteProposed ChangeAssay MetricHypothesis
Oxazole ringReplace with 1,2,4-triazoleAntimicrobial activityEnhanced π-π stacking
2,4-DifluorophenylIntroduce methyl groupCytotoxicityImproved lipophilicity

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